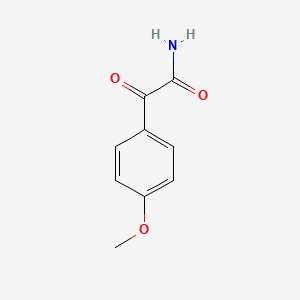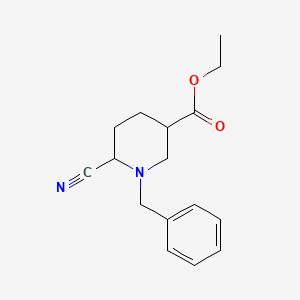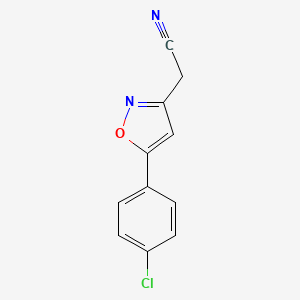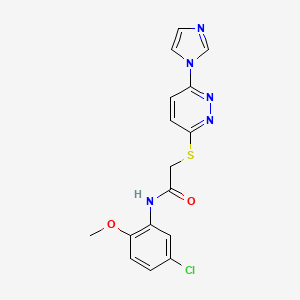
2-(4-Methoxyphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The enantioselective synthesis of 4-substituted 2-pyrrolidinone derivatives is a significant process in medicinal chemistry due to the biological activity of these compounds. One study demonstrates the site- and enantioselective intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides, which is catalyzed by dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]. This method efficiently produces 4-substituted 2-pyrrolidinone derivatives with enantiomeric excesses (ee) of up to 82%. The protocol's effectiveness is further highlighted by its application in the short-step synthesis of (R)-(-)-baclofen, a well-known muscle relaxant and antispastic agent .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)-2-oxoacetamide derivatives is characterized by the presence of a substituted phenyl group, which plays a crucial role in the biological activity of these compounds. The study on the synthesis and bacteriostatic activity of related derivatives reveals that the introduction of double oxime ether structures into the molecule can significantly influence its bacteriostatic properties. The structural characterization of these compounds is typically performed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
The synthesis of 2-(4-Methoxyphenyl)-2-oxoacetamide derivatives involves a reaction between 2-methylbenzoylformate and various reagents such as hydrochloric acid salt of methoxyamine, methylamine, and N-bromosuccinimide (NBS), along with substituted acetophenone oximes. This reaction leads to the formation of compounds with double oxime ether structures, which are then screened for their bacteriostatic activities. The chemical reactions involved in the synthesis are crucial for tailoring the biological properties of the final compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxyphenyl)-2-oxoacetamide derivatives are influenced by their molecular structure. The presence of the methoxy group and the oxoacetamide moiety contributes to the compound's solubility, stability, and reactivity. These properties are essential for the compound's biological activity and its potential as a bacteriostatic agent. The bacteriostatic activities of the synthesized compounds are evaluated at a concentration of 10 µg·mL-1, with some derivatives showing potent activities against various plant pathogens, indicating their potential use in agricultural applications .
Applications De Recherche Scientifique
Chemical Investigation in Populus euphratica
A study on Populus euphratica wood from an ancient tomb led to the discovery of 2-(4-methoxyphenyl)-2-oxoacetamide, among other compounds, through chemical analysis. This compound is a new discovery from this plant and contributes to understanding the chemical composition of ancient woods (Luo et al., 2008).
Natural Product Chemistry in Marine Life
Research on the ascidian Polycarpa aurata isolated compounds including 2-(4-methoxyphenyl)-2-oxoacetamide. The study aimed to understand the natural product chemistry of marine life, indicating potential biological activities of these compounds (Wessels et al., 2001).
Pharmaceutical Potential in Antidepressant Activity
A study investigating 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to 2-(4-methoxyphenyl)-2-oxoacetamide, explored their potential antidepressant activity. This research contributes to the understanding of novel antidepressants and their mechanisms (Yardley et al., 1990).
Gastrointestinal Therapeutic Research
A class of compounds including 2-(4-methoxyphenyl)-2-oxoacetamide derivatives was examined for their potential in treating gastrointestinal disorders. This research adds to the development of new therapeutic agents in gastroenterology (Bianchi et al., 1988).
Synthesis from Polycarpa Aurata
Another study focused on synthesizing methyl 2-(4-methoxyphenyl)-2-oxoacetate from Polycarpa aurata, which shows the synthetic applications and methodologies involved in the production of such compounds (Zhou Hua-feng, 2007).
Polymer Chemistry
Investigations into copolymers of hydroxyethylmethacrylate and methacrylic esters have included 2-(4-methoxyphenyl) acetamide derivatives. This research demonstrates the application of such compounds in advanced material sciences, particularly in polymer chemistry (Gallardo & Román, 1994).
Enzyme Inhibition Studies for Drug Development
Research on 2-(4-methoxyphenyl) ethyl acetamide derivatives highlighted their potential as enzyme inhibitors. This has implications for drug discovery and development, particularly for diseases where enzyme inhibition is a therapeutic strategy (Saxena et al., 2009).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-7-4-2-6(3-5-7)8(11)9(10)12/h2-5H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGRRYUKOPKINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoacetamide | |
CAS RN |
935764-11-7 |
Source


|
| Record name | 2-(4-methoxyphenyl)-2-oxoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)
![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)


